molecular formula C16H19NO5 B1511360 4-Hydroxybenzoylecgonine CAS No. 90899-22-2

4-Hydroxybenzoylecgonine

Cat. No.: B1511360
CAS No.: 90899-22-2
M. Wt: 305.32 g/mol
InChI Key: GFOOTRIURAVHGP-AHLTXXRQSA-N
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Description

4-Hydroxybenzoylecgonine is a major metabolite of cocaine, often found in the meconium of neonates born to cocaine-using mothers. It is a minor metabolite in adults but plays a significant role in the metabolism and excretion of cocaine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxybenzoylecgonine can be synthesized through the hydroxylation of benzoylecgonine, which involves the introduction of a hydroxyl group (-OH) into the benzoylecgonine molecule. This reaction typically requires specific catalysts and controlled conditions to ensure the correct placement of the hydroxyl group.

Industrial Production Methods: In an industrial setting, the production of this compound involves the extraction and purification from biological samples, such as urine or meconium. The compound is then isolated using chromatographic techniques and further purified to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybenzoylecgonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and various metal catalysts.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to substitute functional groups on the molecule.

Major Products Formed:

  • Oxidation: Hydroquinone derivatives

  • Reduction: Alcohols and amines

  • Substitution: Derivatives with different functional groups

Scientific Research Applications

  • Chemistry: It serves as a precursor in the synthesis of various chemical compounds.

  • Biology: It is used as a biomarker to detect cocaine use in biological samples.

  • Medicine: Research is ongoing to understand its pharmacokinetics and potential therapeutic applications.

  • Industry: It is used in the development of analytical methods for drug testing and forensic analysis.

Mechanism of Action

The mechanism by which 4-hydroxybenzoylecgonine exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways involved in the metabolism of cocaine. Further research is needed to elucidate its exact mechanism of action.

Comparison with Similar Compounds

  • Benzoylecgonine: The primary metabolite of cocaine without the hydroxyl group.

  • Ecgonine Methyl Ester: Another metabolite of cocaine with a methyl ester group.

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Properties

IUPAC Name

(1R,2R,3S,5S)-3-(4-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-17-10-4-7-12(17)14(15(19)20)13(8-10)22-16(21)9-2-5-11(18)6-3-9/h2-3,5-6,10,12-14,18H,4,7-8H2,1H3,(H,19,20)/t10-,12+,13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOOTRIURAVHGP-AHLTXXRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745452
Record name (1R,2R,3S,5S)-3-[(4-Hydroxybenzoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90899-22-2
Record name (1R,2R,3S,5S)-3-[(4-Hydroxybenzoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Hydroxybenzoylecgonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Hydroxybenzoylecgonine
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4-Hydroxybenzoylecgonine
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4-Hydroxybenzoylecgonine
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4-Hydroxybenzoylecgonine
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Customer
Q & A

Q1: What is the significance of 4'-hydroxybenzoylecgonine in cocaine metabolism?

A1: 4'-Hydroxybenzoylecgonine is identified as the major arylhydroxy metabolite of cocaine found in the urine of cocaine users. [, , ] This means that after cocaine is consumed, the human body metabolizes it, and a significant portion is converted into 4'-hydroxybenzoylecgonine, which is then excreted in urine.

Q2: How does the presence of ethanol consumption affect cocaine metabolism?

A2: Research indicates that the simultaneous consumption of cocaine and ethanol leads to the formation of ethyl esters of arylhydroxy metabolites, including 4'-hydroxybenzoylecgonine ethyl ester, in addition to the methyl esters typically observed. [] This suggests an interaction between the metabolic pathways of cocaine and ethanol, leading to the formation of these unique metabolites.

Q3: How is 4'-hydroxybenzoylecgonine detected and identified in urine samples?

A3: The identification of 4'-hydroxybenzoylecgonine in urine samples relies on sophisticated analytical techniques. Gas chromatography, coupled with mass spectrometry (GC-MS), is employed to analyze the chemical components of the urine. [, , ] The retention time of the compound during chromatography and its unique fragmentation pattern during mass spectrometry are compared to synthesized standards to confirm its identity. This method allows researchers to differentiate 4'-hydroxybenzoylecgonine from other cocaine metabolites and provides insights into the metabolic processes associated with cocaine use.

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